N~4~-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Description
N~4~-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a cyclopropyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN4O/c1-10(2)26-19-18(11(3)25-26)14(9-17(23-19)12-4-5-12)20(27)24-16-7-6-13(21)8-15(16)22/h6-10,12H,4-5H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQWWSGZPJQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Br)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.
Introduction of Substituents: The bromine and fluorine substituents are introduced via halogenation reactions. The cyclopropyl and isopropyl groups are incorporated through alkylation reactions.
Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolopyridine core.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh~3~)~4~) and boronic acids in the presence of a base like potassium phosphate (K~3~PO~4~).
Major Products
Substitution: Formation of derivatives with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation: Formation of oxidized derivatives, potentially altering the electronic properties of the compound.
Reduction: Formation of reduced derivatives, which may impact the compound’s reactivity and stability.
Scientific Research Applications
N~4~-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N~4~-(4-BROMO-2-FLUOROPHENYL)-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives:
N~4~-(4-Chloro-2-Fluorophenyl)-6-Cyclopropyl-1-Isopropyl-3-Methyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide: Similar structure but with a chlorine substituent instead of bromine.
N~4~-(4-Bromo-2-Methylphenyl)-6-Cyclopropyl-1-Isopropyl-3-Methyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide: Similar structure but with a methyl group instead of fluorine.
N~4~-(4-Bromo-2-Fluorophenyl)-6-Cyclopropyl-1-Isopropyl-3-Methyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of carboxamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
